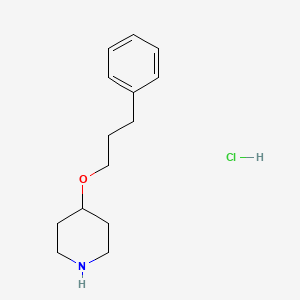

4-(3-Phenylpropoxy)piperidine hydrochloride

Description

4-(3-Phenylpropoxy)piperidine hydrochloride is a piperidine derivative characterized by a 3-phenylpropoxy group (-O-(CH₂)₃-C₆H₅) attached to the piperidine ring and a hydrochloride salt.

Properties

IUPAC Name |

4-(3-phenylpropoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-5-13(6-3-1)7-4-12-16-14-8-10-15-11-9-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCUUSYQCITRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589391 | |

| Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745066-62-0 | |

| Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropoxy)piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Compounds with newly introduced functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in pain management and addiction treatment.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropoxy)piperidine hydrochloride involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, the compound may interact with receptors involved in pain signaling pathways, thereby reducing pain perception .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Piperidine Hydrochlorides

*Calculated based on molecular formula.

Key Observations:

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) may enhance stability or alter receptor binding.

- Solubility: 4-(4-Nitrophenyl)piperidine HCl is noted as soluble in water and alcohol , while 4-(Diphenylmethoxy)piperidine HCl lacks solubility data .

Pharmacological and Toxicological Profiles

Key Observations:

- Dyclonine HCl () demonstrates the pharmacological relevance of piperidine hydrochlorides, emphasizing the role of substituents in enhancing tissue penetration and duration of action .

- Safety Gaps : Acute toxicity data for most compounds are unspecified (e.g., 4-(Diphenylmethoxy)piperidine HCl is labeled "harmful" but lacks LD₅₀ values ).

Regulatory and Environmental Considerations

- Regulatory Status : 4-(Diphenylmethoxy)piperidine HCl is regulated under Chinese chemical safety standards (GB/T 16483-2008) , while 4-(4-Nitrophenyl)piperidine HCl is produced at industrial scales (>97% purity) .

- Environmental Impact: Limited ecotoxicological data are available for most compounds, with 4-(Diphenylmethoxy)piperidine HCl explicitly noted as lacking full environmental studies .

Biological Activity

4-(3-Phenylpropoxy)piperidine hydrochloride is a synthetic compound with notable applications in biochemical research, particularly in proteomics and neuropharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 255.78 g/mol. It is characterized by a piperidine ring substituted with a 3-phenylpropoxy group. The synthesis typically involves the reaction of piperidine with 3-phenylpropyl chloride, followed by hydrochloric acid treatment to form the hydrochloride salt.

Biological Applications

1. Proteomics Research

this compound acts as a chaotropic agent , disrupting non-covalent interactions that stabilize protein structures. This property enables the solubilization and extraction of proteins from complex biological samples, particularly membrane proteins that are difficult to extract due to their hydrophobic nature.

2. Neuropharmacological Potential

Preliminary studies suggest that this compound may exhibit antidepressant and anticonvulsant properties . Although further research is necessary to confirm these effects, its structural similarities to known psychoactive compounds warrant investigation into its potential as a therapeutic agent targeting specific receptors in the brain.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Protein Interaction : By disrupting protein structures, it facilitates the study of protein dynamics and interactions within cellular environments.

- Receptor Modulation : Similar compounds have shown the ability to modulate neurotransmitter release and receptor activity, suggesting that this compound may also influence these pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Chaotropic Agent | Disrupts protein structures for extraction and analysis | |

| Antidepressant Effects | Potential modulation of neurotransmitter systems; requires further validation | |

| Anticonvulsant Effects | Initial studies suggest efficacy in reducing seizure activity |

Case Study: Neuropharmacological Evaluation

In a study examining the effects of similar piperidine derivatives, researchers found that certain compounds exhibited significant activity at serotonin receptors, leading to antidepressant-like effects in animal models. The findings suggest that derivatives like this compound may be explored for similar therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-(3-Phenylpropoxy)piperidine hydrochloride to ensure stability in laboratory settings?

- Methodological Answer: Store the compound in a dry environment at 2–8°C, sealed in airtight containers to prevent moisture absorption or degradation. Avoid exposure to light and heat sources. Use inert gas purging (e.g., nitrogen) for long-term storage to minimize oxidative decomposition .

Q. How can researchers safely handle this compound to minimize exposure risks?

- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation of dust or aerosols. Implement engineering controls (e.g., local exhaust ventilation) and adhere to OSHA HCS guidelines for respiratory protection if airborne concentrations exceed safe limits .

Q. What purification techniques are suitable for isolating this compound after synthesis?

- Methodological Answer: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients can achieve high purity. Monitor purity via HPLC (e.g., C18 column, UV detection at 206–254 nm) .

Q. How can the molecular integrity of this compound be verified post-synthesis?

- Methodological Answer: Use ¹H/¹³C NMR to confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (ESI/TOF) can validate the molecular ion peak ([M+H]⁺ or [M-Cl]⁻) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to enhance yield and scalability?

- Methodological Answer:

- Reaction Optimization: Vary reaction temperature (40–80°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of the phenylpropoxy precursor relative to piperidine.

- Catalysis: Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to accelerate ether bond formation.

- Scale-Up: Use continuous flow reactors for improved heat/mass transfer and reduced side reactions .

Q. What analytical techniques are effective for resolving discrepancies in purity assessments across batches?

- Methodological Answer: Combine orthogonal methods:

- HPLC-DAD/MS: Detect impurities with differing UV/vis spectra or molecular weights.

- Chiral Chromatography: Resolve enantiomeric impurities if stereochemistry is critical.

- Karl Fischer Titration: Quantify residual moisture affecting stability .

Q. How can conflicting toxicity data for this compound be evaluated in preclinical studies?

- Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HEK293 or HepG2 cells) to establish LD₅₀ and NOAEL values.

- Mechanistic Analysis: Use transcriptomics/proteomics to identify pathways affected at varying concentrations.

- Species-Specific Models: Compare rodent vs. human cell lines to contextualize interspecies variability .

Q. What strategies mitigate instability of this compound during long-term pharmacological assays?

- Methodological Answer:

- Lyophilization: Prepare stable lyophilized powders under vacuum to prevent hydrolysis.

- Buffered Solutions: Use phosphate-buffered saline (pH 7.4) with antioxidants (e.g., ascorbic acid) to reduce oxidative degradation.

- Real-Time Stability Monitoring: Employ accelerated stability testing (40°C/75% RH) per ICH guidelines .

Q. How do structural modifications to the phenylpropoxy or piperidine moieties alter the compound’s bioactivity?

- Methodological Answer:

- SAR Studies: Synthesize analogs with substituents (e.g., electron-withdrawing groups on the phenyl ring) and test receptor binding affinity (e.g., GPCR assays).

- Computational Modeling: Use DFT or molecular docking to predict interactions with target proteins (e.g., serotonin transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.